molecular formula C13H10FNO2 B7966057 2-(3-Fluoro-6-methoxybenzoyl)pyridine

2-(3-Fluoro-6-methoxybenzoyl)pyridine

Cat. No.: B7966057
M. Wt: 231.22 g/mol
InChI Key: POSOXNFUCMZCGO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methoxybenzoyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzoyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine typically involves the introduction of fluorine and methoxy groups onto a benzoyl-pyridine framework. One common method involves the nucleophilic substitution of a leaving group on the pyridine ring with a fluoride ion. This can be achieved using reagents such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Additionally, the reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridines .

Scientific Research Applications

2-(3-Fluoro-6-methoxybenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the methoxybenzoyl group, making it less complex.

    3-Fluoro-2-methoxypyridine: Similar structure but different substitution pattern.

    2-(3-Fluorobenzoyl)pyridine: Lacks the methoxy group, affecting its chemical properties.

Uniqueness

2-(3-Fluoro-6-methoxybenzoyl)pyridine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-6-5-9(14)8-10(12)13(16)11-4-2-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSOXNFUCMZCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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